Antileishmanial Potency: 5-Methoxy Regioisomer Outperforms the Unsubstituted Quinazoline-2,4-diamine Core
In a head-to-head SAR study of N²,N⁴-disubstituted quinazoline-2,4-diamines, the 5-methoxy derivative (Compound 29) achieved an EC₅₀ of 0.97 ± 0.26 µM against Leishmania donovani intracellular amastigotes, representing a 2.6-fold improvement in potency over the unsubstituted parent scaffold (Compound 2), which exhibited an EC₅₀ of 2.5 ± 0.4 µM in the same assay system [1]. Against L. amazonensis, the 5-methoxy analogue (EC₅₀ = 2.7 ± 1.4 µM) was 1.4-fold more potent than the parent (EC₅₀ = 3.7 ± 1.6 µM) [1].
| Evidence Dimension | EC₅₀ against L. donovani intracellular amastigotes (µM) |
|---|---|
| Target Compound Data | 5-Methoxy derivative: 0.97 ± 0.26 µM |
| Comparator Or Baseline | Unsubstituted parent (Compound 2): 2.5 ± 0.4 µM |
| Quantified Difference | 2.6-fold improvement (p < 0.05 by ANOVA with post-hoc test) |
| Conditions | Murine peritoneal macrophages infected with β-lactamase-expressing L. donovani; 72 h incubation; β-lactamase reporter assay; nonlinear regression curve fitting |
Why This Matters
For antileishmanial drug discovery programs, a 2.6-fold potency gain at the hit-to-lead stage is meaningful and can be the difference between advancing a chemical series or deprioritizing it; sourcing the correct regioisomer is essential to reproduce this activity.
- [1] Zhu, W.; et al. Antileishmanial Activity of a Series of N²,N⁴-Disubstituted Quinazoline-2,4-diamines. J. Med. Chem. 2014, 57 (12), 5141–5156. Table 2. View Source
